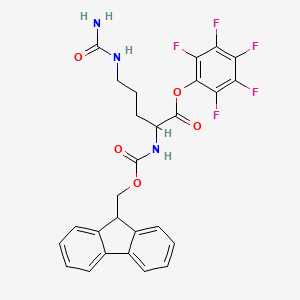
Fmoc-Cit-OPfp
Overview
Description
Fmoc-Cit-OPfp is a chemical compound with the molecular formula C27H22F5N3O5 . It is also known by other names such as Fmoc-Orn (carbamoyl)-OPfp and Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoate .
Molecular Structure Analysis
The molecular structure of Fmoc-Cit-OPfp consists of 27 carbon atoms, 22 hydrogen atoms, 5 fluorine atoms, 3 nitrogen atoms, and 5 oxygen atoms . The compound has a molecular weight of 563.5 g/mol . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Fmoc-Cit-OPfp has a molecular weight of 563.5 g/mol . It has a complexity of 865 and a topological polar surface area of 120 Ų . The compound has 3 hydrogen bond donors and 10 hydrogen bond acceptors . It also has 11 rotatable bonds .
Scientific Research Applications
Hydrogel Formation
Fmoc-Cit-OPfp can be used in the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features . The self-assembly of Fmoc-Cit-OPfp is driven by aromatic π–π stacking and hydrogen bonding interactions .
Drug Delivery
PHGs, including those formed by Fmoc-Cit-OPfp, can be used as drug delivery systems . The hydrogel network can encapsulate drugs and release them in a controlled manner, making them ideal for therapeutic applications .
Diagnostic Tools for Imaging
PHGs can also be used as diagnostic tools for imaging . The hydrogel network can incorporate imaging agents, allowing for non-invasive visualization of biological processes .
Bioprinting Applications
Fmoc-Cit-OPfp can be used as a scaffold for bioprinting applications . The hydrogel network provides a supportive environment for cells, allowing for the creation of complex biological structures .
Tissue Engineering
Fmoc-Cit-OPfp can be used in tissue engineering . The hydrogel network can support cell adhesion, survival, and duplication, making it a potential material for tissue engineering .
Environmental Applications
Fmoc-Cit-OPfp can be used for environmental applications such as dye removal . The hydrogel network can absorb and remove dyes from water, making it useful for water treatment .
pH-Controlled Ambidextrous Gelation
Fmoc-Cit-OPfp exhibits pH-controlled ambidextrous gelation . This means it can form gels in both aqueous and organic solvents at different pH values, which is significant among gelators .
High Thermal Stability
Fmoc-Cit-OPfp has high thermal stability . This makes it suitable for applications that require stability at high temperatures .
Future Directions
While specific future directions for Fmoc-Cit-OPfp are not mentioned in the retrieved sources, there is ongoing research in the field of Fmoc-based peptide synthesis. This includes the development of new methods for peptide synthesis, the exploration of peptide chemical space, and the synthesis of DNA-encoded chemical libraries .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5N3O5/c28-19-20(29)22(31)24(23(32)21(19)30)40-25(36)18(10-5-11-34-26(33)37)35-27(38)39-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,35,38)(H3,33,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVBCSPTKLECIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



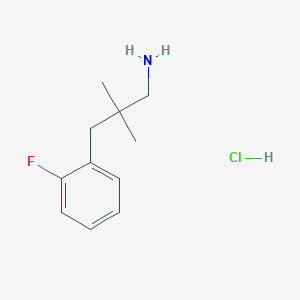
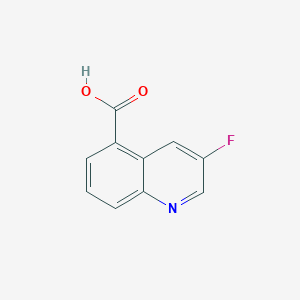
![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)
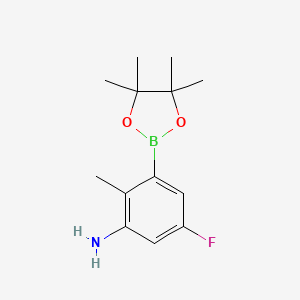

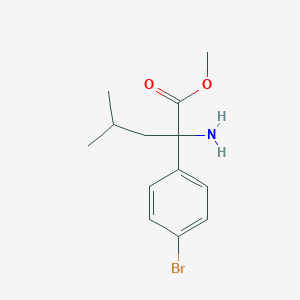
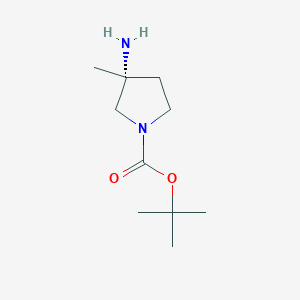


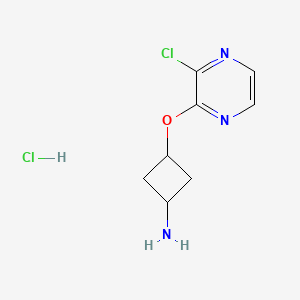
![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)